4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O/c22-16-4-1-13(2-5-16)14-9-18(26-10-14)20(30)28-17-7-8-29(12-17)19-6-3-15(11-27-19)21(23,24)25/h1-6,9-11,17,26H,7-8,12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPJEMQPHJZZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(4-fluorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrrole-2-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.33 g/mol. The structure features a pyrrole ring, a pyridine moiety with a trifluoromethyl group, and a fluorophenyl substituent, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the fluorinated groups can enhance lipophilicity and improve binding affinity to target proteins.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Anticancer Studies : In vitro studies have shown that the compound significantly reduces cell viability in breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing lower MICs than traditional antibiotics, suggesting its potential as a novel antibacterial agent.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, which are essential for programmed cell death in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle and Substituent Analysis
Key Structural Features of the Target Compound
- Core : Pyrrole-2-carboxamide.
- Substituents :
- 4-Fluorophenyl at pyrrole C3.
- Pyrrolidin-3-ylamide with a 5-(trifluoromethyl)pyridin-2-yl group.
Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrrole-2-carboxamide | 4-Fluorophenyl, CF₃-pyridyl-pyrrolidine | ~419.38 | High lipophilicity from CF₃ and fluorophenyl; potential for π-π stacking |
| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide | Pyrazolo[3,4-d]pyrimidine | Fluorophenyl, chromen-4-one, sulfonamide | 589.1 | Larger size; sulfonamide enhances solubility; chromenone may confer rigidity |
| (2R-trans)-5-(4-Fluorophenyl)-2-(1-Methylethyl)-N-(4-Hydroxyphenyl)-4-Phenyl-1-[2-(Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran-2-yl)-Ethyl]-1H-Pyrrole-3-Carboxamide | Pyrrole-3-carboxamide | 4-Fluorophenyl, isopropyl, hydroxyphenylamide, tetrahydropyranyl | 556.63 | Hydroxyphenyl and tetrahydropyran improve solubility; stereochemistry-dependent activity |
| 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide | Pyrrolidine-3-carboxamide | 4-Fluorophenyl, thiadiazolyl-isopropyl | ~363.41 | Thiadiazole introduces sulfur-based interactions; ketone may affect conformation |
| N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide | Pyrazole-5-carboxamide | Chlorophenyl, trifluoromethylpyrazole, methylcarbamoyl | ~463.71 | Chloro and CF₃ enhance halogen bonding; pyrazole core offers metabolic resistance |
Functional Group and Physicochemical Trends
Fluorinated Groups: The 4-fluorophenyl group is common across all compounds, contributing to π-π stacking and resistance to oxidative metabolism .
Amide Linkages :
- All compounds feature carboxamide groups, enabling hydrogen bonding with biological targets. The pyrrolidine-pyridine substituent in the target compound may offer conformational flexibility compared to rigid cores like pyrazolopyrimidine () .
Heterocyclic Diversity: Pyridine (target compound, ) and thiadiazole () introduce nitrogen-rich motifs for targeted interactions. Tetrahydropyran () and morpholinoethoxy () groups improve aqueous solubility via oxygen-based hydrogen bonding .
Q & A
Q. Key optimization parameters :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DMF, 0°C | 85 | |
| Amidation | Pyridine, DMAP, room temperature (RT) | 78 | |
| Purification | Silica gel column (EtOAc/hexane, 3:7) | 90 |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
Essential techniques include:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pyrrolidine CH₂ (δ 3.1–3.8 ppm) .
- ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC entry 1234567) .
- HPLC : Assess purity (>95%) using C18 columns (UV detection at 254 nm) .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ or DMSO-d₆ | |
| X-ray crystallography | Mo-Kα radiation, 100 K | |
| HPLC | Gradient: 50–90% MeCN in H₂O, 1.0 mL/min |
Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of fluorophenyl and trifluoromethylpyridinyl groups?
Answer:
Methodology :
Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl; modify pyridine substituents .
Biological assays : Test analogs against target proteins (e.g., kinases) using:
- Enzyme inhibition assays (IC₅₀ determination).
- Cellular uptake studies (LC-MS quantification) .
Computational modeling : Perform docking (AutoDock Vina) and molecular dynamics simulations to assess binding interactions .
Key Finding :
The trifluoromethylpyridinyl group enhances target affinity by forming hydrophobic interactions, while fluorophenyl improves metabolic stability .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
Strategies :
Standardize assay conditions : Use identical cell lines (e.g., HEK293), buffer pH, and incubation times .
Verify compound purity : Re-test batches with HPLC and HRMS to rule out degradation .
Control experiments : Include positive controls (e.g., known kinase inhibitors) and assess solvent effects (DMSO ≤0.1%) .
Example : A study reported conflicting IC₅₀ values (0.5 vs. 2.1 µM) due to variations in ATP concentrations (1 mM vs. 10 µM) .
Basic: What structural features influence physicochemical properties?
Answer:
- Fluorophenyl : Increases lipophilicity (logP ~3.5) and metabolic stability via reduced cytochrome P450 oxidation .
- Trifluoromethylpyridinyl : Enhances electron-withdrawing effects , improving solubility in polar solvents .
- Pyrrolidine linker : Facilitates conformational flexibility for target binding .
Q. Table 3: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 447.4 g/mol | |
| logP (calculated) | 3.7 | |
| Aqueous solubility | 12 µg/mL (pH 7.4) |
Advanced: How to design in vivo pharmacokinetic studies for bioavailability assessment?
Answer:
Protocol :
Animal models : Administer compound (10 mg/kg) to Sprague-Dawley rats via oral gavage and IV injection .
Sample collection : Plasma samples at 0.5, 1, 2, 4, 8, 24 hours post-dose.
Analytical method : Quantify using LC-MS/MS (LLOQ: 1 ng/mL) .
Key parameters :
- Bioavailability (F) : Calculate as (AUCₒᵣₐₗ/AUCᵢᵥ) × 100.
- Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin).
Result : A related analog showed F = 45% and t₁/₂ = 6.2 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
